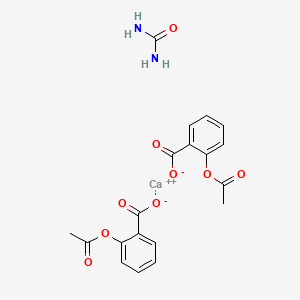

Carbasalate calcium

Descripción general

Descripción

El carbasalato de calcio es un fármaco analgésico, antipirético y antiinflamatorio, así como un inhibidor de la agregación plaquetaria. Es un quelato de acetilsalicilato de calcio (la sal de calcio de la aspirina) y urea . Este compuesto se utiliza para el tratamiento de dolores de cabeza, fiebre y dolor debido a la gripe y otras afecciones como la mialgia . También se utiliza para la prevención secundaria del infarto de miocardio y el tratamiento de la angina de pecho inestable .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del carbasalato de calcio implica dispersar aspirina, nitrato de calcio y urea en alcohol, seguido de la adición de agua amoniacal en condiciones de agitación a 0-5°C. La mezcla se calienta entonces a 25-35°C y se hace reaccionar durante 2-2,5 horas. La solución de reacción se enfría a 0-5°C, se deja reposar para que crezcan los cristales y luego se somete a filtración por succión y secado para obtener carbasalato de calcio .

Métodos de producción industrial: En entornos industriales, el método de preparación consiste en mezclar ácido acetilsalicílico, urea y carbonato de calcio en agua, seguido de enfriamiento y filtración. El filtrado se trata entonces con alcohol metílico para precipitar el carbasalato de calcio, que se filtra, se lava y se seca .

Análisis De Reacciones Químicas

Tipos de reacciones: El carbasalato de calcio experimenta diversas reacciones químicas, incluida la hidrólisis, en la que se descompone en ácido salicílico y urea in vivo . También participa en reacciones de sustitución debido a la presencia de ácido acetilsalicílico.

Reactivos y condiciones comunes:

Hidrólisis: Agua y enzimas del cuerpo.

Sustitución: El ácido acetilsalicílico puede reaccionar con bases o nucleófilos.

Principales productos formados:

Hidrólisis: Ácido salicílico y urea.

Sustitución: Diversos productos acetilados en función del nucleófilo utilizado.

4. Aplicaciones en la investigación científica

El carbasalato de calcio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de quelación y complejación.

Biología: Se ha investigado por sus efectos sobre la agregación plaquetaria y los mecanismos de coagulación sanguínea.

Medicina: Se utiliza en el tratamiento del dolor, la fiebre y la inflamación.

Industria: Se utiliza en la formulación de diversos productos farmacéuticos debido a su estabilidad y eficacia.

Aplicaciones Científicas De Investigación

Carbasalate calcium has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study chelation and complexation reactions.

Biology: Investigated for its effects on platelet aggregation and blood clotting mechanisms.

Medicine: Used in the treatment of pain, fever, and inflammation.

Industry: Utilized in the formulation of various pharmaceutical products due to its stability and efficacy.

Mecanismo De Acción

El carbasalato de calcio ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasa (COX). Acetila la enzima ciclooxigenasa en los trombocitos, inhibiendo así la formación de tromboxano A2 de prostaglandina, que es crucial para la agregación plaquetaria . Esta inhibición irreversible conduce a un efecto antitrombótico prolongado, lo que la hace eficaz para prevenir la formación de coágulos sanguíneos .

Compuestos similares:

Aspirina (ácido acetilsalicílico): Ambos compuestos inhiben las enzimas COX, pero el carbasalato de calcio es un quelato, lo que puede ofrecer diferentes propiedades farmacocinéticas.

Ácido salicílico: Un metabolito tanto de la aspirina como del carbasalato de calcio, comparte propiedades antiinflamatorias pero carece del componente de calcio quelado.

Acetilsalicilato de calcio: Similar en estructura pero no incluye el componente de urea, lo que puede afectar a su estabilidad y solubilidad.

Singularidad: La quelación única del carbasalato de calcio del acetilsalicilato de calcio y la urea proporciona una mayor estabilidad y solubilidad en comparación con sus componentes individuales. Esta quelación también reduce los efectos secundarios gastrointestinales comúnmente asociados con la aspirina .

Comparación Con Compuestos Similares

Aspirin (Acetylsalicylic Acid): Both compounds inhibit COX enzymes, but carbasalate calcium is a chelate, which may offer different pharmacokinetic properties.

Salicylic Acid: A metabolite of both aspirin and this compound, it shares anti-inflammatory properties but lacks the chelated calcium component.

Calcium Acetylsalicylate: Similar in structure but does not include the urea component, which may affect its stability and solubility.

Uniqueness: this compound’s unique chelation of calcium acetylsalicylate and urea provides enhanced stability and solubility compared to its individual components. This chelation also reduces gastrointestinal side effects commonly associated with aspirin .

Propiedades

IUPAC Name |

calcium;2-acetyloxybenzoate;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O4.CH4N2O.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4;/h2*2-5H,1H3,(H,11,12);(H4,2,3,4);/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMUGTALCSPLDM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O)(N)N.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18CaN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93803-83-9, 5749-67-7 | |

| Record name | Calcium, bis[2-(acetyloxy)benzoato](urea-O)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(o-acetylsalicylato)(urea-O)calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[o-acetylsalicylato](urea-O)calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbasalate calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

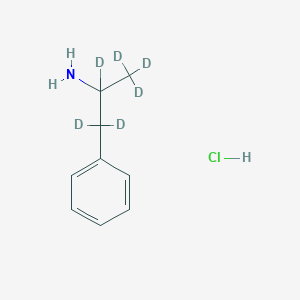

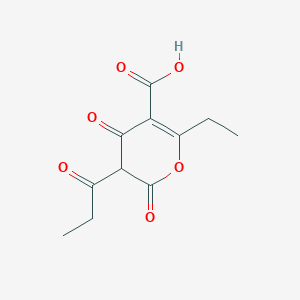

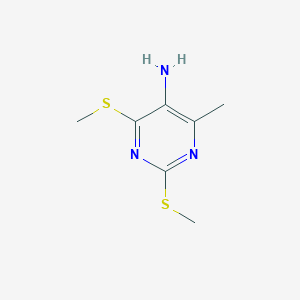

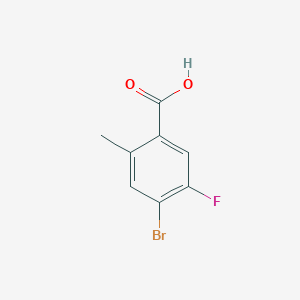

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

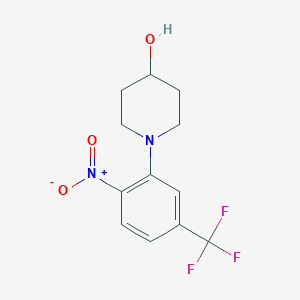

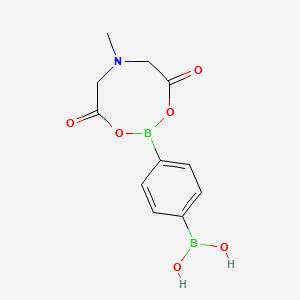

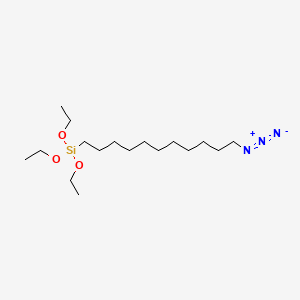

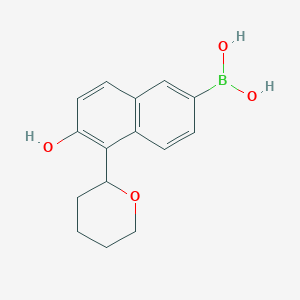

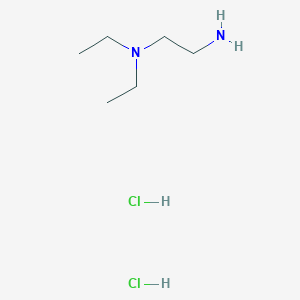

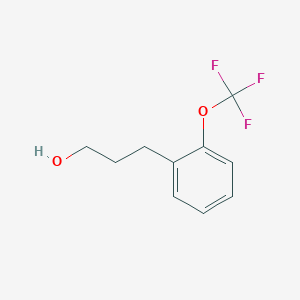

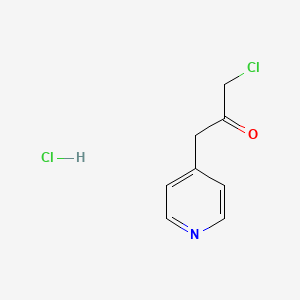

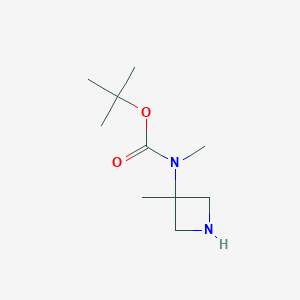

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.